molecular formula C43H67Cl2NO12 B12421619 AlbA-DCA

AlbA-DCA

Cat. No.: B12421619
M. Wt: 860.9 g/mol
InChI Key: RKZCSSOXYRKYHB-ITZJMVOSSA-N
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Description

Albiziabioside A-Dichloroacetate (AlbA-DCA) is a conjugate formed by the attachment of Albiziabioside A to a dichloroacetate acid subunit. This compound has gained attention for its potential in cancer therapy due to its ability to induce apoptosis and ferroptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Albiziabioside A-Dichloroacetate is synthesized by conjugating Albiziabioside A with dichloroacetate acid. The reaction involves the formation of a covalent bond between the two subunits, resulting in a stable conjugate . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

The industrial production of Albiziabioside A-Dichloroacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is carefully monitored to maintain the desired reaction conditions and to minimize impurities .

Chemical Reactions Analysis

Comparison with Similar Compounds

Albiziabioside A-Dichloroacetate is unique compared to other similar compounds due to its dual ability to induce both apoptosis and ferroptosis. Similar compounds include:

Albiziabioside A-Dichloroacetate’s ability to target multiple pathways makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C43H67Cl2NO12

Molecular Weight

860.9 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-[(2,2-dichloroacetyl)amino]-4,5-dihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C43H67Cl2NO12/c1-38(2)14-16-43(37(53)54)17-15-41(6)21(22(43)18-38)8-9-26-40(5)12-11-27(39(3,4)25(40)10-13-42(26,41)7)58-35-28(46-34(52)33(44)45)31(50)30(49)24(57-35)20-56-36-32(51)29(48)23(47)19-55-36/h8,22-33,35-36,47-51H,9-20H2,1-7H3,(H,46,52)(H,53,54)/t22-,23-,24+,25-,26+,27-,28+,29-,30+,31+,32+,35-,36-,40-,41+,42+,43-/m0/s1

InChI Key

RKZCSSOXYRKYHB-ITZJMVOSSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)NC(=O)C(Cl)Cl

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)NC(=O)C(Cl)Cl)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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